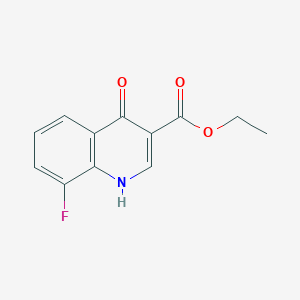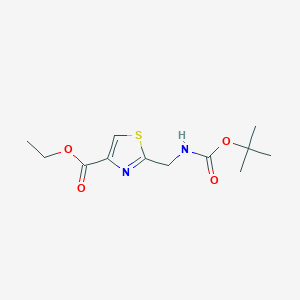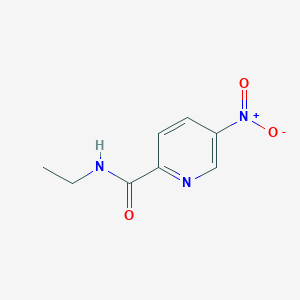
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves a two-step process :
Step 1: 4-methoxyaniline is reacted with hydrogen chloride and sodium nitrite in water at temperatures between -10°C and -5°C for 30 minutes.
Analyse Des Réactions Chimiques
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Applications De Recherche Scientifique
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is used in several scientific research applications :
Chemical Research: It is employed in the synthesis of new chemical entities and intermediates.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of apixaban, an anticoagulant medication.
Biological Studies: It serves as a reagent in various biological assays and experiments.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate can be compared with other similar compounds such as :
- Ethyl (2Z)-chloro [(4-methoxyphenyl)hydrazono]acetate
- Acetic acid, 2-chloro-2- [(4-methoxyphenyl)hydrazinylidene]-, ethyl ester
- Ethyl chloro [(4-methoxyphenyl)hydrazono]acetate
These compounds share similar structural features but may differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
473927-63-8 |
|---|---|
Formule moléculaire |
C11H13ClN2O3 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |
Clé InChI |
ATNPZEGMKLGIFA-GXDHUFHOSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-fluorophenyl)amino]acetate](/img/structure/B3021289.png)












